molecular formula C11H13NO4 B075881 (2-Ethoxy-benzoylamino)-acetic acid CAS No. 10263-57-7

(2-Ethoxy-benzoylamino)-acetic acid

Cat. No.: B075881
CAS No.: 10263-57-7
M. Wt: 223.22 g/mol
InChI Key: OOWLKCOFLNMDFW-UHFFFAOYSA-N
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Description

(2-Ethoxy-benzoylamino)-acetic acid is an organic compound with a molecular structure that includes an ethoxy group attached to a benzoylamino moiety, which is further connected to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-benzoylamino)-acetic acid typically involves the reaction of 2-ethoxybenzoic acid with an appropriate amine under controlled conditions. One common method includes the use of aromatic acylaminopyridine-1-oxide, cuprous chloride, and an organic solvent. The mixture is stirred at room temperature, followed by the addition of potassium carbonate and heating to 125-135°C for 10-15 hours. The product is then extracted, dried, condensed, and purified through chromatographic separation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-benzoylamino)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the benzoylamino or acetic acid moieties.

Scientific Research Applications

Chemistry

In chemistry, (2-Ethoxy-benzoylamino)-acetic acid is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound derivatives are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them useful in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including the manufacture of polymers, coatings, and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Ethoxy-benzoylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Ethoxy-benzoylamino)-acetic acid include:

  • 2-Ethoxybenzoyl chloride
  • 2-Ethoxybenzoic acid
  • 2-Ethoxybenzamide

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the ethoxy and benzoylamino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[(2-ethoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-9-6-4-3-5-8(9)11(15)12-7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWLKCOFLNMDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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